

Spectroscopic Profile of 4-(tert-Butyl)-2-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(tert-Butyl)-2-phenylpyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(tert-Butyl)-2-phenylpyridine**, a substituted pyridine derivative of significant interest in materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The structural integrity of **4-(tert-Butyl)-2-phenylpyridine** has been elucidated through various spectroscopic techniques. The key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the molecular structure of **4-(tert-Butyl)-2-phenylpyridine**, providing detailed information about the hydrogen and carbon environments.

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a distinct singlet at approximately δ 1.35 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region of the spectrum, between δ 7.2 and 8.5 ppm, displays a series of multiplets arising from the protons on the phenyl and pyridine rings.^[1]

¹³C NMR (CDCl₃): The carbon NMR spectrum shows characteristic signals for the tert-butyl group's quaternary and methyl carbons in the δ 29–31 ppm range. The aromatic carbons of

both the phenyl and pyridine rings resonate in the downfield region of the spectrum.^[1]

¹ H NMR	Data (CDCl ₃)
Chemical Shift (δ ppm)	Description
~8.5 - 7.2	Multiplets (Aromatic Protons)
~1.35	Singlet (tert-Butyl Protons)

¹³ C NMR	Data (CDCl ₃)
Chemical Shift (δ ppm)	Description
Aromatic Region	Phenyl & Pyridine Carbons
~31 - 29	tert-Butyl Carbons

Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-(tert-Butyl)-2-phenylpyridine** displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

Infrared (IR) Spectroscopy	
Wavenumber (cm ⁻¹)	Vibrational Mode
~1590	C=N stretch (Pyridine ring)
~1450	C-C aromatic stretch

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the general procedures for acquiring NMR and IR spectra for compounds such as **4-(tert-Butyl)-2-phenylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of the analyte is prepared by dissolving a few milligrams of the compound in a deuterated solvent, commonly chloroform-d (CDCl_3). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz for ^1H NMR). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

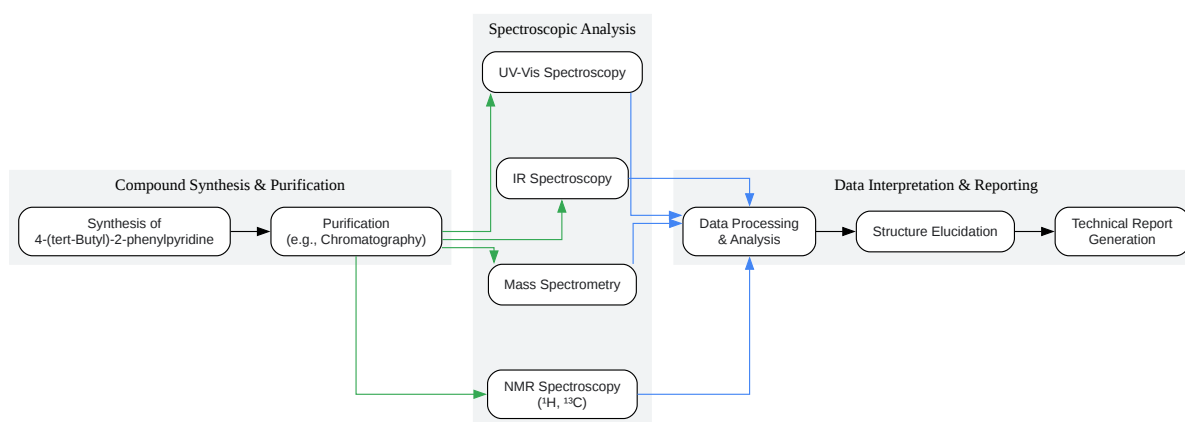
Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition: The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .

Visualization of Spectroscopic Workflow

The general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **4-(tert-Butyl)-2-phenylpyridine** is illustrated in the following diagram.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. 4-(tert-Butyl)-2-phenylpyridine | 53911-36-7 | Benchchem [benchchem.com]
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